1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2-amino-2-methylpropyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,9)6-10-4-3-7(11)5-10;;/h7,11H,3-6,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVILTDSZZLYKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of 2-amino-2-methylpropanol with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core structure and may exhibit similar chemical and biological properties.
Amino alcohols: Compounds with both amino and hydroxyl functional groups, which may have comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include an amino group and a pyrrolidine ring, positioning it as a candidate for studies related to neuropharmacology, medicinal chemistry, and biochemistry.
- Molecular Formula : C8H20Cl2N2O
- Molecular Weight : 220.16 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and polar organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The exact molecular targets remain under investigation, but preliminary studies suggest potential binding affinity towards various G-protein coupled receptors (GPCRs) and ion channels.
Biological Activities
Recent studies have explored the following biological activities of the compound:
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Neuroprotective Effects :
- In vitro studies demonstrate that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal cell death. This suggests its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antidepressant Activity :
- Behavioral assays in animal models have shown that the compound can induce antidepressant-like effects, likely through modulation of serotonergic pathways. The efficacy was comparable to traditional antidepressants in reducing symptoms of depression.
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Analgesic Properties :
- The compound has been evaluated for its analgesic effects in pain models, indicating a potential role in pain management through modulation of pain signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility as a neuroprotective agent.
Case Study: Antidepressant Activity
In another study, researchers administered varying doses of the compound to rodents subjected to chronic stress models. The findings revealed that higher doses resulted in marked improvements in depressive symptoms, as assessed by behavioral tests such as the forced swim test and sucrose preference test.
Q & A
Q. What are the standard synthetic routes for 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride?
The synthesis typically involves multi-step processes, including:
- Reductive amination : Reacting a pyrrolidin-3-ol derivative with 2-amino-2-methylpropanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine intermediate .
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) .
- Critical parameters: Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:aldehyde), and pH control during salt formation (pH 4–5) .
Q. What analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the pyrrolidine ring, amino-methylpropyl side chain, and hydroxyl group. DO exchange experiments identify labile protons (e.g., -OH, -NH) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS for purity assessment (>95%) and molecular weight confirmation .
- Elemental analysis : Quantifying C, H, N, and Cl content to verify stoichiometry .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Humidity control : Use desiccants (silica gel) to avoid hygroscopic clumping.
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC to detect decomposition products (e.g., free base formation) .
Advanced Research Questions
Q. How does structural modification impact the compound’s pharmacological activity?
Structure-activity relationship (SAR) studies focus on:
- Pyrrolidine ring substitution : Introducing methyl groups at C2/C5 positions alters receptor binding affinity. For example, 1-(2-amino-3-methylbutyl) analogs show reduced activity at σ-1 receptors compared to the parent compound .
- Aminoalkyl chain length : Shorter chains (e.g., ethyl vs. methylpropyl) decrease blood-brain barrier permeability, as shown in rodent models .
- Salt form : Dihydrochloride salts enhance aqueous solubility (≥50 mg/mL in PBS) but may reduce oral bioavailability compared to free bases .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in receptor binding assays (e.g., NMDA vs. dopamine D2) may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ion concentrations (Mg, Ca) can modulate receptor-ligand interactions. Standardize protocols using reference agonists/antagonists .
- Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiomeric excess, as racemic mixtures exhibit mixed activity profiles .
- Metabolite interference : LC-MS/MS quantifies metabolites (e.g., N-oxides) in ex vivo samples to distinguish parent compound effects .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst optimization : Switch from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems (e.g., IrO) to improve reusability and reduce metal leaching .
- Flow chemistry : Continuous flow reactors enhance reaction control (residence time: 30 min) and scalability, achieving 85% yield vs. 65% in batch processes .
- Waste reduction : Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) reclaim >90% ethanol .
Q. How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via UPLC (98% stability at pH 6.8 vs. 72% at pH 1.2) .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (~180°C) .
- Light exposure testing : UV-vis spectroscopy detects photodegradation products (λmax shift from 260 nm to 275 nm after 48-hour UV exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
